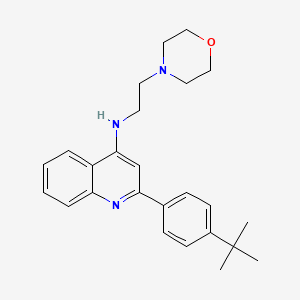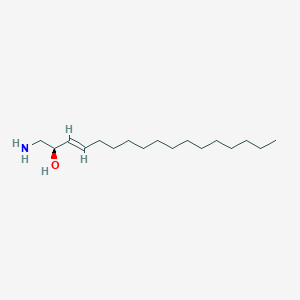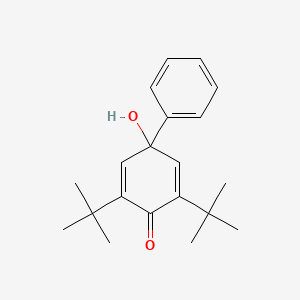
Ethyl 2-benzylidenehydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-benzylidenehydrazinecarboxylate is an organic compound with the molecular formula C10H12N2O2 It is a derivative of hydrazinecarboxylate, featuring a benzylidene group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-benzylidenehydrazinecarboxylate can be synthesized through the condensation reaction between ethyl hydrazinecarboxylate and benzaldehyde. The reaction typically occurs under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-benzylidenehydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups attached to the benzylidene moiety.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-benzylidenehydrazinecarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug design and development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 2-benzylidenehydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent bonds with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-benzylidenehydrazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-hydroxybenzylidene)hydrazinecarboxylate: This compound features a hydroxy group on the benzylidene moiety, which can enhance its reactivity and biological activity.
Ethyl 2-(2-nitrobenzylidene)hydrazinecarboxylate:
Ethyl 2-(2-methylbenzylidene)hydrazinecarboxylate: The methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with molecular targets.
This compound is unique due to its specific structural features and the versatility of its chemical reactions
Eigenschaften
CAS-Nummer |
16208-36-9 |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
ethyl N-[(E)-benzylideneamino]carbamate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)12-11-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)/b11-8+ |
InChI-Schlüssel |
FHPDVJQZJBNJCK-DHZHZOJOSA-N |
Isomerische SMILES |
CCOC(=O)N/N=C/C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)NN=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanamine](/img/structure/B11943632.png)

![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)





![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)





